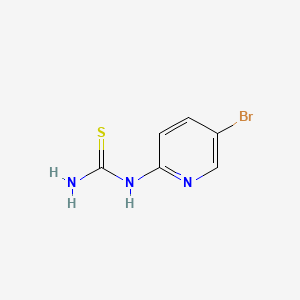

1-(5-Bromopyridin-2-yl)thiourea

Description

1-(5-Bromopyridin-2-yl)thiourea is an organosulfur compound that features a thiourea group attached to a brominated pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the bromopyridine and thiourea moieties imparts unique chemical properties, making it a valuable subject for research and development.

Properties

IUPAC Name |

(5-bromopyridin-2-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3S/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEBPIDYSNIWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634154 | |

| Record name | N-(5-Bromopyridin-2-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31430-38-3 | |

| Record name | N-(5-Bromopyridin-2-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-BROMO-PYRIDIN-2-YL)THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Synthesis via Reaction of 5-Bromopyridin-2-amine with Isothiocyanates

The most common and straightforward method to prepare this compound involves the nucleophilic addition of 5-bromopyridin-2-amine to an isothiocyanate reagent. This reaction typically proceeds under mild conditions and yields the desired thiourea derivative efficiently.

- Dissolve 5-bromopyridin-2-amine in a suitable solvent such as ethanol or acetone.

- Add the isothiocyanate reagent dropwise under stirring at room temperature.

- Stir the reaction mixture for several hours (commonly 4–16 hours) to ensure complete conversion.

- Upon completion, the reaction mixture is poured into an acidic aqueous solution (e.g., 0.1 M HCl) to precipitate the product.

- The precipitate is filtered, washed with deionized water, and recrystallized from ethanol/dichloromethane mixtures to obtain pure this compound.

This method has been reported with yields ranging from 65% to 85%, depending on the specific isothiocyanate and reaction conditions used.

Synthesis via 5-Bromo-2-isothiocyanatopyridine Intermediate

An alternative approach involves first synthesizing 5-bromo-2-isothiocyanatopyridine, which then reacts with amines or diamines to form thiourea derivatives.

- Preparation of 5-bromo-2-isothiocyanatopyridine by reacting 5-bromopyridin-2-amine with thiophosgene or equivalent reagents in an inert solvent such as DMF.

- Subsequent reaction of this isothiocyanate intermediate with nucleophilic amines (e.g., ethane-1,2-diamine derivatives) at elevated temperatures (around 100 °C) for extended periods (up to 16 hours).

- Isolation of the thiourea product by precipitation and purification via column chromatography.

This method is particularly useful for synthesizing more complex thiourea derivatives but can also be adapted for the preparation of this compound itself.

Metal Complex Assisted Synthesis

In some studies, this compound has been synthesized as a ligand precursor for metal complex formation. The ligand is prepared first by the above methods and then coordinated with metal ions such as Co(II), Ni(II), and Cu(II) to form complexes.

- The ligand synthesis involves reacting 5-bromopyridin-2-amine with thiocarbamoyl chlorides or isothiocyanates.

- The ligand is then mixed with metal salts in solvents like ethanol or acetone.

- The resulting complexes are isolated by filtration and recrystallization.

This approach highlights the synthetic versatility of this compound and its derivatives.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Acetone, DMF | Ethanol preferred for simplicity |

| Temperature | Room temperature to 100 °C | Higher temps used for isothiocyanate reactions |

| Reaction Time | 4–16 hours | Longer times improve yield |

| Molar Ratios | 1:1 (amine:isothiocyanate) | Stoichiometric balance critical |

| Work-up | Acidic aqueous precipitation, filtration | Use of 0.1 M HCl common |

| Purification | Recrystallization (EtOH/CH2Cl2), chromatography | Ensures high purity |

| Yield | 65–85% | Dependent on reagent purity and conditions |

Research Findings and Analytical Data

- Yields: Studies report yields of this compound between 65% and 85% using the direct amine-isothiocyanate reaction.

- Characterization: The compound is typically characterized by IR spectroscopy showing characteristic thiourea C=S stretching bands (~1310–1330 cm⁻¹), and N-H stretching bands (~3400–3700 cm⁻¹). ^1H NMR spectra confirm the presence of aromatic protons and thiourea NH protons.

- Thermal Stability: Thermal degradation studies of related thiourea derivatives indicate stability up to moderate temperatures, with decomposition pathways involving the thiourea moiety.

- Crystallography: Single-crystal X-ray diffraction data for related thiourea derivatives confirm the expected molecular geometry and bonding patterns.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct reaction of 5-bromopyridin-2-amine with isothiocyanate | 5-bromopyridin-2-amine, isothiocyanate | Ethanol, RT, 4–16 h | 65–85 | Simple, high yield, widely used |

| Reaction via 5-bromo-2-isothiocyanatopyridine intermediate | 5-bromopyridin-2-amine, thiophosgene, amines | DMF, 100 °C, 16 h | 70–80 | Suitable for complex derivatives |

| Metal complex precursor synthesis | 5-bromopyridin-2-amine, thiocarbamoyl chloride, metal salts | Ethanol/acetone, RT to reflux | Variable | Ligand synthesis for coordination chemistry |

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-2-yl)thiourea undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiourea group can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or thioamides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution: Products include various substituted pyridine derivatives.

Oxidation: Products include sulfonyl derivatives.

Reduction: Products include thiol derivatives.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)thiourea has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an enzyme inhibitor, particularly against α-glucosidase, which is relevant for the treatment of type II diabetes mellitus.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: It is used in studies exploring its antibacterial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)thiourea involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This action helps in managing blood sugar levels in diabetic patients . The compound’s thiourea group is crucial for forming hydrogen bonds with the enzyme’s active site, enhancing its inhibitory effect.

Comparison with Similar Compounds

1-(5-Bromopyridin-2-yl)thiourea can be compared with other thiourea derivatives and bromopyridine compounds:

Similar Compounds: Other thiourea derivatives include 1-isobutyl-3-cyclohexylthiourea and 1-tert-butyl-3-cyclohexylthiourea. These compounds share the thiourea functional group but differ in their substituents, leading to variations in their chemical properties and applications.

Uniqueness: The presence of the bromopyridine moiety in this compound distinguishes it from other thiourea derivatives. This unique structure imparts specific reactivity and potential biological activity, making it a valuable compound for targeted research.

Biological Activity

1-(5-Bromopyridin-2-yl)thiourea is an organosulfur compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in antimicrobial applications. This article explores the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

This compound features a thiourea group attached to a brominated pyridine ring. It can be synthesized through the reaction of 5-bromopyridin-2-amine with an isothiocyanate in a suitable solvent like ethanol. The reaction typically involves stirring at room temperature for several hours to ensure complete conversion to the desired product .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Screening

In a study involving various thiourea derivatives, compounds structurally related to this compound were tested for their antimicrobial properties. Notably, some derivatives exhibited minimal inhibitory concentration (MIC) values indicating effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that similar activities could be anticipated for this compound .

The proposed mechanism of action for this compound as an α-glucosidase inhibitor involves competitive inhibition where the compound binds to the enzyme's active site. This interaction prevents the enzyme from catalyzing the hydrolysis of carbohydrates, thereby reducing glucose absorption in the intestines .

Comparison with Other Thiourea Derivatives

Table 2 compares this compound with other known thiourea derivatives:

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 1-(5-bromopyridin-2-yl)thiourea derivatives, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic addition between 5-bromo-2-isothiocyanatopyridine and primary or secondary amines. For example, substituted isoindoloquinoxaline derivatives were synthesized by reacting 5-bromo-2-isothiocyanatopyridine with aminoethyl intermediates under mild conditions (63–85% yields) . Optimization strategies include controlling stoichiometry, using anhydrous solvents, and monitoring reaction time to minimize side reactions. NMR and mass spectrometry are critical for verifying intermediate purity before thiourea formation.

Q. How can structural characterization of this compound derivatives be performed to confirm their molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry. Software suites like SHELX and ORTEP-3 enable refinement of crystallographic data to determine bond lengths, angles, and hydrogen-bonding networks. For example, thiourea derivatives in isoindoloquinoxaline systems were validated using SC-XRD, confirming the planar arrangement of the thiourea moiety and its role in intermolecular interactions .

Advanced Research Questions

Q. What computational methods are suitable for predicting the bioactivity of this compound analogs, and how do they align with experimental results?

- Methodological Answer : Molecular docking (e.g., AutoDock 4.2) and density functional theory (DFT) calculations can predict binding affinities to biological targets like HIV-1 protease or reverse transcriptase. For instance, thiourea derivatives with bulky substituents showed low experimental HIV-1 RT inhibition despite favorable docking scores, suggesting limitations in membrane permeability or metabolic stability . MD simulations (e.g., GROMACS) further assess dynamic interactions in physiological environments.

Q. How can conflicting bioactivity data for thiourea derivatives be reconciled, particularly when structural analogs show divergent results?

- Methodological Answer : Discrepancies may arise from variations in substituent electronic effects, steric hindrance, or assay conditions. For example, this compound derivatives with isoindoloquinoxaline groups showed no HIV-1 RT inhibition , while structurally similar dithiocoumarin-thiourea hybrids exhibited potent protease inhibition . Systematic SAR studies, including Hammett σ constants or LogP calculations, can identify critical pharmacophoric features. Dose-response assays and cytotoxicity controls are essential to validate target specificity.

Q. What strategies are effective in resolving crystallographic ambiguities for thiourea derivatives, such as disorder in the bromopyridyl moiety?

- Methodological Answer : High-resolution data (≤ 0.8 Å) and twin refinement in SHELXL improve disorder modeling. For example, in a related study, anisotropic displacement parameters and restraint algorithms resolved rotational disorder in brominated aromatic rings . Complementary techniques like Hirshfeld surface analysis (CrystalExplorer) quantify intermolecular interactions to validate packing arrangements.

Q. How can this compound be integrated into multicomponent reactions to diversify its scaffold for targeted drug discovery?

- Methodological Answer : The thiourea group serves as a versatile handle for post-synthetic modifications. Ugi or Passerini reactions can introduce heterocyclic or peptidomimetic motifs. For instance, coupling with azidoethyltosylate intermediates enabled click chemistry-driven diversification in isoindoloquinoxaline systems . Microwave-assisted synthesis or flow chemistry may enhance reaction efficiency for high-throughput screening libraries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.